(1S)-1-phenylethanaminium

Übersicht

Beschreibung

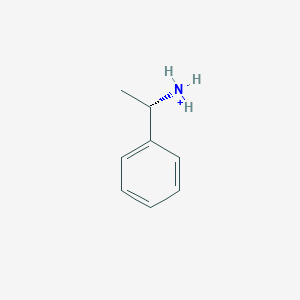

(1S)-1-phenylethanaminium is an ammonium ion resulting from the protonation of the amino group of (S)-1-phenylethanamine; major microspecies at pH 7.3. It is a conjugate acid of a (1S)-1-phenylethanamine. It is an enantiomer of a (1R)-1-phenylethanaminium.

Wissenschaftliche Forschungsanwendungen

Chiral Resolution and Synthesis

Optical Resolution

One of the primary applications of (1S)-1-phenylethanaminium is in the optical resolution of racemic mixtures. It acts as a resolving agent for various racemic compounds, allowing the separation of enantiomers. For instance, it has been effectively used to resolve racemic α-hydroxy acids and phosphinic acids through diastereomeric salt formation, yielding high enantiomeric excess (ee) values .

Synthetic Applications

The compound is also utilized in the synthesis of other bioactive molecules. Recent advancements have highlighted its role in synthesizing chiral compounds that are crucial for pharmaceutical applications. For example, this compound has been employed to create chiral stationary phases for chromatographic separations, enhancing the efficiency of drug development processes .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound derivatives exhibit potential as active pharmaceutical ingredients (APIs). Studies have shown that substituted phenylethylamines can interact with microtubules, influencing their polymerization dynamics. This property is critical for developing treatments targeting cancer and neurodegenerative diseases .

Metabolism Studies

Research has also indicated that this compound can be involved in metabolic pathways within the human body. Its enantiomers show different metabolic profiles, which can be crucial for understanding drug efficacy and safety profiles in clinical settings .

Biochemical Research

Microtubule Interaction

Recent studies have demonstrated that phenylethylamines, including this compound, can bind to tubulin at the colchicine site, affecting microtubule dynamics. This interaction suggests potential therapeutic roles in treating conditions characterized by aberrant microtubule function .

Enantiomeric Behavior in Biological Systems

The stereospecific behavior of this compound is significant in biological systems. For example, its presence has been detected in various biological samples, indicating its metabolic relevance and potential implications in forensic toxicology .

Case Studies

Eigenschaften

Molekularformel |

C8H12N+ |

|---|---|

Molekulargewicht |

122.19 g/mol |

IUPAC-Name |

[(1S)-1-phenylethyl]azanium |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1 |

InChI-Schlüssel |

RQEUFEKYXDPUSK-ZETCQYMHSA-O |

SMILES |

CC(C1=CC=CC=C1)[NH3+] |

Isomerische SMILES |

C[C@@H](C1=CC=CC=C1)[NH3+] |

Kanonische SMILES |

CC(C1=CC=CC=C1)[NH3+] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.